Grandlure

Description

BenchChem offers high-quality Grandlure suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Grandlure including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

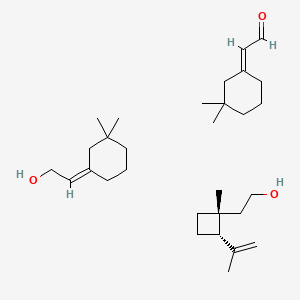

IUPAC Name |

(2E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde;(2Z)-2-(3,3-dimethylcyclohexylidene)ethanol;2-[(1R,2S)-1-methyl-2-prop-1-en-2-ylcyclobutyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O.C10H16O/c1-8(2)9-4-5-10(9,3)6-7-11;2*1-10(2)6-3-4-9(8-10)5-7-11/h9,11H,1,4-7H2,2-3H3;5,11H,3-4,6-8H2,1-2H3;5,7H,3-4,6,8H2,1-2H3/b;9-5-;9-5+/t9-,10+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLVVBOPLNECGY-PMHSJTGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC1(C)CCO.CC1(CCCC(=CCO)C1)C.CC1(CCCC(=CC=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]1(C)CCO.CC1(CCC/C(=C/CO)/C1)C.CC1(CCC/C(=C\C=O)/C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11104-05-5 | |

| Record name | Grandlure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to Grandlure: The Boll Weevil Aggregation Pheromone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Grandlure, the synthetic aggregation pheromone of the boll weevil (Anthonomus grandis). The document details its chemical composition, quantitative analysis, and insights into its biological mode of action, with a focus on providing actionable information for research and development professionals.

Chemical Composition of Grandlure

Grandlure is a synergistic, four-component pheromone blend that mimics the natural aggregation pheromone produced by male boll weevils.[1] The synthetic blend is composed of two terpene alcohols and two terpene aldehydes.[2] The individual components are designated as Grandlure I, II, III, and IV.

The four components are:

-

Grandlure I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol

-

Grandlure II: (Z)-2-(3,3-dimethylcyclohexylidene)ethanol

-

Grandlure III: (Z)-2-(3,3-dimethylcyclohexylidene)acetaldehyde

-

Grandlure IV: (E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde

Grandlure I is a cyclobutane alcohol, while Grandlure III and IV are the Z and E geometric isomers of a dimethylcyclohexylidene acetaldehyde.[1]

Chemical Properties of Grandlure Components

The physical and chemical properties of the individual components of Grandlure are summarized in the table below. This data is essential for understanding the volatility and stability of the pheromone blend, which are critical factors in the design of controlled-release dispensers for field applications.

| Component | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Grandlure I | (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol | C₁₀H₁₈O | 154.25 | 30820-22-5 |

| Grandlure II | (Z)-2-(3,3-dimethylcyclohexylidene)ethanol | C₁₀H₁₈O | 154.25 | 26532-23-0 |

| Grandlure III | (Z)-2-(3,3-dimethylcyclohexylidene)acetaldehyde | C₁₀H₁₆O | 152.23 | 26532-24-1 |

| Grandlure IV | (E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde | C₁₀H₁₆O | 152.23 | 26532-25-2 |

Quantitative Composition of Grandlure Blends

The precise ratio of the four components in Grandlure is crucial for its biological activity. Field tests have demonstrated that variations in the component ratios can significantly impact the attractiveness of the blend to boll weevils.[3][4] Research has shown that a higher percentage of the alcohol components (Grandlure I and II) compared to the aldehyde components (Grandlure III and IV) generally leads to improved performance.[3][4]

There are differing reports on the exact composition of commercial Grandlure formulations compared to the naturally produced pheromone. The table below presents known ratios from different sources.

| Source | Grandlure I (%) | Grandlure II (%) | Grandlure III (%) | Grandlure IV (%) |

| Commercial Blend ("Grandlure Complete") [2] | 30 - 35 | 35 - 40 | 13 - 15 | 13 - 15 |

| Early Formulation [3] | ~23 | ~17 | \multicolumn{2}{c | }{~60 (combined III & IV)} |

It is noteworthy that the ratio of components can change over time due to differential volatilization rates from the dispenser, which can affect the long-term efficacy of the lure.[5]

Experimental Protocols

Synthesis of Grandlure Components

The commercial production of Grandlure involves the carefully controlled, stereoselective synthesis of each of its four components, which are then blended in precise ratios.[1] While detailed, step-by-step proprietary synthesis protocols are not publicly available, the scientific literature outlines general synthetic strategies.

A common approach for the synthesis of the cyclohexylidene derivatives (Grandlure II, III, and IV) involves the Knoevenagel condensation reaction. For example, the synthesis of cis, cis-3, 5-dimethyl-1-cyclohexanol, a related compound, utilizes a Knoevenagel condensation of acetaldehyde and ethyl acetoacetate as a key step.[6]

Note: Researchers seeking to synthesize Grandlure components would need to consult specialized organic chemistry literature and potentially develop or optimize existing methods. Key challenges include achieving the correct stereochemistry, which is vital for biological activity.

Analytical Method for Quantitative Analysis

Gas chromatography (GC) is the standard analytical technique for the quality control and quantitative analysis of Grandlure components. A validated GC method allows for the determination of the purity of individual components and the precise ratio of the components in the final blend.

Sample Preparation for GC Analysis:

-

Standard Preparation: Accurately weigh approximately 10 mg of a Grandlure reference standard into a 10 mL volumetric flask. Dissolve the standard in a suitable volatile organic solvent, such as hexane or dichloromethane, and dilute to the mark to create a stock solution of approximately 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution to generate a calibration curve (e.g., 10, 25, 50, 100, and 250 µg/mL).[7]

-

Sample Preparation: For commercial Grandlure formulations, accurately weigh an amount of the sample equivalent to approximately 10 mg of the active ingredient into a 10 mL volumetric flask. Dissolve in and dilute to the mark with the chosen solvent.[7] Samples should be free of particulates; centrifugation is recommended before transferring to a GC vial.[8]

Gas Chromatography (GC) with Flame Ionization Detection (FID) - General Parameters:

While a specific, validated method for all four Grandlure components was not found in the available literature, a general GC-FID protocol for the analysis of volatile compounds can be adapted.

-

Injector Temperature: 240°C

-

Detector Temperature: 260°C

-

Carrier Gas: Nitrogen or Helium

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5 or DB-624) is likely suitable for separating the components.

-

Oven Temperature Program: A temperature gradient will be necessary to achieve separation of the four components. An example program could be:

-

Initial temperature of 45°C, hold for 9 minutes.

-

Ramp at 5°C/min to 60°C.

-

Ramp at 10°C/min to 140°C.

-

Ramp at 40°C/min to 240°C and hold for 5 minutes.[9]

-

Note: This is a general guideline. Method development and validation would be required to determine the optimal conditions for the specific instrument and column used.

Mode of Action: Olfactory Signaling

The attraction of the boll weevil to Grandlure is mediated by the insect's olfactory system. Electroantennogram (EAG) studies have shown that the antennae of both male and female boll weevils possess olfactory receptor neurons that respond to the components of Grandlure.[10][11]

Research indicates the presence of at least two distinct receptor populations on the boll weevil antennae: one that is primarily responsive to the pheromone components and another that responds to volatile compounds from the host plant, such as cotton.[11] This suggests a sophisticated mechanism of host-finding and aggregation, where the pheromone signal may be modulated by host plant cues. Some green leaf volatiles from cotton plants have been shown to enhance the attractiveness of Grandlure.[12]

While the specific intracellular signaling cascade triggered by the binding of Grandlure components to their receptors in Anthonomus grandis is not fully elucidated in the available literature, a general insect olfactory signaling pathway can be inferred.

Experimental Workflow: Boll Weevil Trapping

Pheromone-baited traps are a cornerstone of boll weevil monitoring and eradication programs.[13] The following workflow outlines the key steps in a typical field trapping experiment.

References

- 1. Grandlure (Ref: SHA 112401) [sitem.herts.ac.uk]

- 2. ashland.com [ashland.com]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Grandlure dosage and attraction of boll weevils (Coleoptera: Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN111484393A - Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. uoguelph.ca [uoguelph.ca]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. Antennal olfactory response of boll weevil to grandlure and vicinal dimethyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Olfaction in the boll weevil,Anthonomus grandis Boh. (Coleoptera: Curculionidae): Electroantennogram studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Biosynthesis of Grandlure, the Boll Weevil Aggregation Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandlure is the aggregation pheromone of the cotton boll weevil (Anthonomus grandis), a significant pest of cotton crops. This complex chemical signal is composed of four terpenoid compounds: (+)-grandisol (I), (Z)- and (E)-citral (IIa and IIb), and geraniol (III). The precise blend of these components is crucial for attracting both male and female boll weevils, making it a key target for pest management strategies. Understanding the biosynthetic pathways of these molecules is fundamental for developing novel and sustainable control methods, including the potential for biotechnological production of pheromone components and the development of inhibitors of their biosynthesis. This guide provides an in-depth technical overview of the current knowledge on the biosynthesis of Grandlure components, including the core metabolic pathways, key enzymes, quantitative data, and detailed experimental protocols.

I. The Biosynthetic Pathway of Grandlure Components

The biosynthesis of the four terpenoid components of Grandlure originates from the classical mevalonate (MVA) pathway, a conserved metabolic route for the production of isoprenoid precursors in insects.[1][2] This pathway provides the fundamental building blocks for the synthesis of all four Grandlure components.

The Mevalonate Pathway: The Foundation of Terpenoid Synthesis

The MVA pathway commences with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These two C5 molecules are the universal precursors for all isoprenoids. In the context of Grandlure biosynthesis in Anthonomus grandis, several key enzymes of the MVA pathway have been shown to be upregulated in pheromone-producing males, indicating their critical role in providing the necessary precursors.[3]

Key Upregulated Enzymes in the Mevalonate Pathway of A. grandis :[3]

-

Hydroxymethylglutaryl-CoA synthase (HMGS): Catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

HMG-CoA reductase (HMGR): A rate-limiting enzyme that reduces HMG-CoA to mevalonate. The regulation of HMGR is a critical control point in isoprenoid biosynthesis and is influenced by juvenile hormone (JH) in many insects.[2][4]

-

Phosphomevalonate kinase (PMK): Phosphorylates mevalonate 5-phosphate to mevalonate 5-diphosphate.

The final steps of the MVA pathway lead to the formation of IPP and DMAPP.

Formation of Geranyl Diphosphate (GPP)

Geranyl diphosphate (GPP), a C10 molecule, is the direct precursor to all four Grandlure components. It is formed through the condensation of one molecule of DMAPP and one molecule of IPP, a reaction catalyzed by geranyl diphosphate synthase (GPPS) .

Biosynthesis of Geraniol and (E/Z)-Citral

The biosynthesis of geraniol and the two citral isomers from GPP is a relatively straightforward process involving two key enzymatic steps:

-

Geraniol Formation: GPP is hydrolyzed to geraniol by the enzyme geraniol synthase (GES) .

-

Citral Formation: Geraniol is then oxidized to form a mixture of (E)-citral (geranial) and (Z)-citral (neral). This oxidation is catalyzed by an alcohol dehydrogenase (ADH) .

Biosynthesis of Grandisol and Cyclohexaneacetaldehyde Components: The Uncharted Territory

The precise enzymatic mechanisms for the biosynthesis of the cyclobutane-containing grandisol (I) and the two cyclohexaneacetaldehyde isomers (III and IV) from GPP in Anthonomus grandis remain to be fully elucidated. The formation of these cyclic structures from the linear GPP precursor requires the action of specialized terpene cyclases or synthases .

While the genes encoding these specific enzymes in the boll weevil have not yet been definitively identified and characterized, it is hypothesized that one or more novel terpene synthases are responsible for the intricate cyclization of GPP to form the unique carbon skeletons of these molecules. The identification and functional characterization of these enzymes represent a key area for future research in understanding and potentially manipulating Grandlure biosynthesis.

II. Quantitative Data on Grandlure Components

The relative proportions of the four components in the Grandlure blend are critical for its biological activity. Several studies have quantified the composition of the naturally produced pheromone, revealing some variation.

| Component | Chemical Name | Mean Ratio (%)[5] | Mean Ratio (%)[1] |

| I | (+)-Grandisol | 44 | 41.1 |

| II | cis-3,3-dimethyl-Δ¹,β-cyclohexaneethanol | 43 | 39.1 |

| III | cis-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde | 3 | 9.9 |

| IV | trans-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde | 10 | 9.9 |

| Total Pheromone Production | ~0.59-0.69 mg/day (first week)[5] | 4.2 µ g/weevil/day (peak)[1] |

Note: Ratios can vary depending on the age of the weevil and the collection method.

III. Experimental Protocols

Pheromone Extraction from Anthonomus grandis

This protocol describes an effluvial method for collecting volatile pheromones from live insects.[1]

Materials:

-

Live male boll weevils

-

Cotton flower buds (food source)

-

Glass collection chamber

-

Porapak Q (adsorbent)

-

Glass columns

-

n-pentane (solvent)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Place actively calling male boll weevils in a glass chamber with a food source (cotton flower buds).

-

Draw air from the chamber through a glass column packed with Porapak Q to trap the volatile pheromones.

-

After the collection period (e.g., 24 hours), remove the Porapak Q column.

-

Elute the trapped pheromones from the Porapak Q with n-pentane.

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Analyze the concentrated extract by GC-MS to identify and quantify the Grandlure components.

Quantitative Analysis of Grandlure Components by GC-MS

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 6890 or equivalent

-

Mass Spectrometer: Agilent 5975 or equivalent

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[6]

-

Carrier Gas: Helium at a constant flow of 1 mL/min[6]

-

Injector Temperature: 250 °C[6]

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp to 280 °C at 5 °C/min

-

Hold at 280 °C for 10 minutes[6]

-

-

MS Transfer Line Temperature: 280 °C[6]

-

Ion Source Temperature: 230 °C

-

Mass Range: 40-550 m/z

Quantification:

-

Create a standard curve using synthetic standards of each Grandlure component of known concentrations.

-

Inject the extracted pheromone sample and integrate the peak areas for each component.

-

Calculate the concentration of each component in the sample by comparing its peak area to the standard curve.

Workflow for Identification of Pheromone Biosynthesis Genes via RNA-Seq

This workflow outlines the general steps for identifying candidate genes involved in Grandlure biosynthesis using RNA sequencing.[3]

-

Sample Collection: Collect pheromone-producing male boll weevils and non-producing males (control group).

-

RNA Extraction: Extract total RNA from the relevant tissues (e.g., pheromone glands, fat body) of both groups using a suitable kit (e.g., RNeasy, Qiagen).

-

Library Preparation and Sequencing:

-

Assess RNA quality and quantity.

-

Prepare cDNA libraries from the extracted RNA.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).

-

-

Bioinformatic Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Transcriptome Assembly: Assemble the reads into a de novo transcriptome if a reference genome is not available.

-

Differential Gene Expression Analysis: Compare the transcriptomes of the pheromone-producing and non-producing groups to identify differentially expressed genes (DEGs).

-

Gene Annotation: Annotate the DEGs by comparing their sequences to known protein databases to predict their functions.

-

-

Candidate Gene Selection: Identify upregulated genes in the pheromone-producing group that are predicted to be involved in terpenoid biosynthesis (e.g., terpene synthases, cytochrome P450s, dehydrogenases).

-

Functional Characterization:

-

Gene Cloning: Clone the full-length coding sequence of the candidate genes.

-

Heterologous Expression: Express the candidate genes in a suitable host system (e.g., E. coli, yeast, or plants).

-

Enzyme Assays: Perform in vitro enzyme assays with the purified recombinant protein and the putative substrate (e.g., GPP) to confirm its function. Analyze the reaction products by GC-MS.

-

IV. Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Grandlure Components

Caption: Biosynthetic pathway of Grandlure components from Acetyl-CoA.

Regulation of Terpenoid Pheromone Biosynthesis

Caption: Juvenile Hormone signaling pathway regulating pheromone biosynthesis.

Experimental Workflow for Gene Discovery

Caption: Experimental workflow for identifying pheromone biosynthesis genes.

V. Conclusion

The biosynthesis of the Grandlure pheromone components is a complex process rooted in the fundamental mevalonate pathway. While the enzymatic steps leading to geraniol and citral are relatively well understood, the specific terpene cyclases responsible for the formation of the unique cyclic structures of grandisol and the cyclohexaneacetaldehyde isomers in Anthonomus grandis remain a compelling area for future investigation. The identification and characterization of these enzymes will not only complete our understanding of this vital biosynthetic pathway but also open new avenues for the development of highly specific and effective pest control strategies targeting the boll weevil. The experimental approaches outlined in this guide provide a framework for researchers to contribute to this exciting field of study.

References

- 1. Collection of pheromone from atmosphere surrounding boll weevils,Anthonomus grandis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Juvenile hormone regulates de novo isoprenoid aggregation pheromone biosynthesis in pine bark beetles, Ips spp., through transcriptional control of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioone.org [bioone.org]

- 6. benchchem.com [benchchem.com]

The Scent of Disruption: A Technical Guide to the Discovery and History of the Boll Weevil Pheromone

Foreword: The boll weevil, Anthonomus grandis, a devastating pest of cotton, has been the subject of intensive research for over a century. A pivotal breakthrough in its management was the identification and synthesis of its aggregation pheromone, Grandlure. This technical guide provides an in-depth exploration of the discovery, history, and experimental methodologies that led to the elucidation of this critical semiochemical. It is intended for researchers, scientists, and professionals in drug development and pest management, offering a detailed account of the scientific journey that harnessed the boll weevil's own chemical language against it.

Historical Context: The Rise of a Pheromonal Weapon

The concept of using insect sex attractants for pest control gained traction in the mid-20th century. By the 1960s, researchers at the USDA's Boll Weevil Research Laboratory were actively investigating the chemical communication of the boll weevil.[1] It was observed that male boll weevils produced a substance that attracted both males and females, indicating an aggregation pheromone rather than a simple sex attractant.[2] This discovery laid the groundwork for a focused effort to isolate, identify, and synthesize this powerful chemical agent.

The Discovery and Identification of Grandlure

The seminal work on the identification of the boll weevil pheromone was published by Tumlinson et al. in 1969.[1] Their research successfully identified a four-component pheromone blend produced by male boll weevils, which they named Grandlure.

Pheromone Components

Grandlure is a synergistic blend of four terpenoid compounds:

-

Component I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol

-

Component II: (Z)-3,3-dimethyl-Δ¹,β-cyclohexaneethanol

-

Component III: (Z)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

-

Component IV: (E)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

The precise ratio of these components is crucial for optimal attraction. While the natural pheromone has a specific blend, synthetic formulations have been optimized for field performance.

Experimental Protocols: Unraveling the Chemical Message

The identification of Grandlure was a multi-step process involving the collection of the natural pheromone, its chemical analysis, and bioassays to confirm its biological activity.

Pheromone Collection and Isolation

Methodology:

-

Insect Rearing and Collection: Male boll weevils were reared in the laboratory and fed on cotton squares to stimulate pheromone production.[3]

-

Volatile Collection: The volatile compounds released by the male weevils and their frass (fecal material) were collected. An effluvial method was developed using a porous polymer adsorbent, Porapak Q, to trap the airborne pheromone components.[4]

-

Extraction: The trapped compounds were then desorbed from the Porapak Q using an organic solvent, typically n-pentane, to create a concentrated extract for analysis.[4]

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

The identification and quantification of the pheromone components were primarily achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography (GC): The extract was injected into a gas chromatograph to separate the individual components.

-

Column: A non-polar capillary column, such as a DB-1 (50 m x 0.32 mm ID, 0.52 μm film thickness), was typically used.[5]

-

Carrier Gas: Helium was used as the carrier gas.

-

Oven Temperature Program: The oven temperature was programmed to ramp from an initial low temperature (e.g., 50°C) to a final high temperature (e.g., 250°C) to effectively separate compounds with different boiling points.[2]

-

-

Mass Spectrometry (MS): As each component eluted from the GC column, it entered a mass spectrometer.

-

Ionization: The molecules were ionized, typically using electron impact (EI) at 70 eV.[2]

-

Mass Analysis: The resulting charged fragments were separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

Identification: The mass spectra of the unknown components were compared to libraries of known spectra and to the spectra of synthesized standards to confirm their chemical structures.

-

Bioassays: Confirming Biological Activity

To confirm that the identified compounds were indeed responsible for attracting boll weevils, laboratory and field bioassays were conducted.

Methodology:

A Y-tube olfactometer was used to assess the behavioral response of boll weevils to the synthetic pheromone components.[5][6]

-

Apparatus: A Y-shaped glass tube with a central arm and two side arms.

-

Procedure:

-

A controlled airflow was passed through each arm of the olfactometer.

-

The test compound(s) dissolved in a solvent (e.g., hexane) were applied to a filter paper and placed in one arm, while the other arm contained a filter paper with the solvent alone as a control.

-

Individual boll weevils were introduced at the base of the central arm.

-

The choice of the weevil (test arm vs. control arm) and the time spent in each arm were recorded to determine attraction.[5]

-

Methodology:

Electroantennography was used to measure the electrical response of the boll weevil's antenna to the pheromone components, providing a direct measure of olfactory receptor neuron activity.[5][7]

-

Antenna Preparation: An antenna was excised from a boll weevil.

-

Electrode Placement: The base and tip of the antenna were placed in contact with two electrodes connected to an amplifier.

-

Stimulus Delivery: A puff of air carrying the test compound was directed over the antenna.

-

Signal Recording: The change in electrical potential (the EAG response) across the antenna was recorded. The amplitude of the response indicated the degree of stimulation.[7]

Quantitative Data

The following tables summarize key quantitative data related to the boll weevil pheromone.

Table 1: Composition of Natural and Synthetic Boll Weevil Pheromone (Grandlure)

| Component | Chemical Name | Natural Pheromone Ratio (approximate) | Standard Grandlure Ratio |

| I | (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol | 2.41 | 30% |

| II | (Z)-3,3-dimethyl-Δ¹,β-cyclohexaneethanol | 2.29 | 40% |

| III | (Z)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde | 0.95 | 15% |

| IV | (E)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde | 1.00 | 15% |

Data compiled from multiple sources, including Tumlinson et al. (1969) and later field trial reports.[1][8]

Table 2: Summary of Field Trial Results for Grandlure-baited Traps

| Study Focus | Key Findings | Reference |

| Pheromone Component Ratios | Increased percentages of alcohols (Components I & II) improved trap performance. Both alcohols were necessary for maximum effectiveness. | [8] |

| Lure Dosage | Trap captures increased with dosages up to 3 mg, with only slight increases at higher doses. | [8] |

| Lure Aging | Aging of lures for three weeks reduced the emission of all four components and decreased attractiveness. | [9] |

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the boll weevil pheromone discovery and its application.

Caption: Boll weevil pheromone signaling pathway.

Caption: Experimental workflow for Grandlure identification.

Caption: Logical relationship of Grandlure components to attraction.

Conclusion

The discovery and synthesis of the boll weevil pheromone, Grandlure, stand as a landmark achievement in chemical ecology and integrated pest management. The meticulous experimental work, from the collection of natural volatiles to their sophisticated chemical analysis and rigorous bioassays, provided a powerful tool for monitoring and controlling this devastating agricultural pest. This technical guide has detailed the historical context, the scientific methodologies, and the key findings that underpinned this success. The legacy of this research continues to inform the development of semiochemical-based pest management strategies for a wide range of agricultural and public health pests.

References

- 1. Sex pheromones produced by male boll weevil: isolation, identification, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Identification of Boll Weevil, Anthonomus grandis grandis (Coleoptera: Curculionidae), Genes Involved in Pheromone Production and Pheromone Biosynthesis [mdpi.com]

- 4. Collection of pheromone from atmosphere surrounding boll weevils,Anthonomus grandis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Identification of Volatile Compounds Involved in Host Location by Anthonomus grandis (Coleoptera: Curculionidae) [frontiersin.org]

- 6. midsouthentomologist.org.msstate.edu [midsouthentomologist.org.msstate.edu]

- 7. Olfaction in the boll weevil,Anthonomus grandis Boh. (Coleoptera: Curculionidae): Electroantennogram studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Grandlure dosage and attraction of boll weevils (Coleoptera: Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Grandlure Enigma: A Technical Guide to the Mechanism of Pheromone Action in Anthonomus grandis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The boll weevil, Anthonomus grandis, remains a significant agricultural pest, with its management heavily reliant on monitoring and control strategies that exploit its chemical communication system. Central to this is Grandlure, the male-produced aggregation pheromone that potently attracts both sexes. Understanding the precise mechanism of action by which Grandlure elicits a behavioral response is paramount for the development of novel, highly specific, and effective pest control agents. This technical guide provides an in-depth analysis of the current scientific understanding of Grandlure's mechanism of action, from the molecular interactions at the periphery to the initial neural processing, supported by detailed experimental protocols and quantitative data.

The Grandlure Pheromone Complex

Grandlure is not a single compound but a synergistic blend of four distinct monoterpenoid components. The precise ratio of these components is critical for optimal attraction, although the dosage of the overall blend is also a key factor in eliciting a response.[1][2]

Table 1: Components of the Grandlure Pheromone

| Component | Chemical Name | Class |

| I | (+)-cis-2-Isopropenyl-1-methylcyclobutaneethanol | Alcohol |

| II | (Z)-3,3-Dimethyl-Δ¹,β-cyclohexaneethanol | Alcohol |

| III | (Z)-3,3-Dimethyl-Δ¹,α-cyclohexaneacetaldehyde | Aldehyde |

| IV | (E)-3,3-Dimethyl-Δ¹,α-cyclohexaneacetaldehyde | Aldehyde |

Source: Data compiled from multiple studies.[3]

The two aldehyde components (III and IV) have been shown to elicit a stronger antennal response at higher concentrations compared to the two alcohol components (I and II).[4]

Peripheral Detection: The Olfactory Sensory System

The detection of Grandlure begins at the insect's antennae, which are covered in specialized hair-like structures called sensilla. Within these sensilla are the dendrites of Olfactory Receptor Neurons (ORNs), the primary cells that detect odorant molecules.

Olfactory Receptor Neurons (ORNs)

Research utilizing single-sensillum recording (SSR) has demonstrated the existence of highly specialized ORNs within the antennae of Anthonomus grandis. At least nine distinct functional types of ORNs have been identified, each showing a specific response profile to different volatile compounds.[5][6]

Crucially, three of these ORN types are specifically tuned to components of the Grandlure pheromone:

-

Type I ORNs: Respond selectively to Component I.

-

Type II ORNs: Respond selectively to Component II.

-

Type IV ORNs: Respond selectively to Component IV.

Dose-response curves for each of these specialized neuron types are similar, indicating a comparable sensitivity and dynamic range for detecting their respective key compounds.[5][6] Interestingly, the ORNs responsive to Component II also show a lesser response to Component III, its aldehyde analogue, at the same stimulus concentration.[5]

Olfactory Receptors (ORs) and Odorant Binding Proteins (OBPs)

The molecular reception of Grandlure components is mediated by Olfactory Receptors (ORs), a family of transmembrane proteins located on the dendritic membrane of ORNs. The Anthonomus grandis genome has been found to contain 60 putative OR genes and 32 genes for Odorant Binding Proteins (OBPs).[7] OBPs are soluble proteins found in the sensillar lymph that are thought to bind to hydrophobic odorant molecules and transport them to the ORs.

While these genes have been identified, the specific ORs that bind to each of the four Grandlure components have not yet been "deorphanized" or functionally characterized. This remains a critical gap in our understanding of the initial molecular recognition event.

Signal Transduction: From Receptor to Action Potential

The binding of a Grandlure component to its specific OR initiates a signal transduction cascade that converts the chemical signal into an electrical signal—an action potential. In insects, this process is understood to involve two primary, and potentially interacting, mechanisms: an ionotropic pathway and a metabotropic pathway.

General Model of Insect Olfactory Transduction

-

Ionotropic Pathway: Insect ORs are unique in that they form a heteromeric complex with a highly conserved co-receptor known as Orco. This OR/Orco complex functions as a ligand-gated ion channel. Upon binding of an odorant to the specific OR subunit, the channel opens, allowing an influx of cations (such as Na⁺ and Ca²⁺) and leading to the depolarization of the ORN membrane.[3]

-

Metabotropic Pathway: There is also substantial evidence for the involvement of G-protein coupled second messenger systems. In this model, the OR acts as a G-protein coupled receptor (GPCR). Ligand binding activates a G-protein (such as Gαq or Gαs), which in turn stimulates an enzyme like phospholipase C (PLC) or adenylyl cyclase (AC). This leads to the production of second messengers, such as inositol trisphosphate (IP₃) or cyclic AMP (cAMP), which can then open secondary ion channels, leading to depolarization.[8][9][10]

The specific signal transduction pathway or combination of pathways utilized by the Grandlure-responsive ORNs in Anthonomus grandis has not yet been experimentally determined.

References

- 1. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 2. Grandlure dosage and attraction of boll weevils (Coleoptera: Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Transcriptome Analysis in Cotton Boll Weevil (Anthonomus grandis) and RNA Interference in Insect Pests | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Spatial dynamics of second messengers: IP3 and cAMP as long-range and associative messengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dynamics of learning-related cAMP signaling and stimulus integration in the Drosophila olfactory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Response of the Boll Weevil (Anthonomus grandis) to Grandlure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The boll weevil, Anthonomus grandis, is a significant pest of cotton crops, and its management often relies on monitoring and trapping using the synthetic aggregation pheromone, Grandlure. Understanding the intricate olfactory mechanisms that govern the boll weevil's response to Grandlure is paramount for developing more effective and targeted pest control strategies, including novel attractants, repellents, and disruptants. This technical guide provides an in-depth overview of the current scientific understanding of the boll weevil's olfactory response to Grandlure, consolidating quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Data Presentation: Quantitative Olfactory Responses

The following tables summarize key quantitative data from various studies investigating the boll weevil's response to Grandlure and its components.

Table 1: Electroantennogram (EAG) Responses of Boll Weevils to Grandlure and its Components

| Compound/Mixture | Concentration | Mean EAG Response (-mV ± SE) | Sex | Reference |

| Grandlure | Dilution Series | Data not quantified in abstract | Male & Female | [1] |

| Aldehyde Components (I & II) | High | Significantly higher than alcohols | Male & Female | [1] |

| Alcohol Components (III & IV) | High | Lower than aldehydes | Male & Female | [1] |

| Vicinal Dimethyl Analogs | Various | Generally low, one higher than control | Male & Female | [1] |

| (R)-linalool | 1 mg/ml | ~1.2 | Male & Female | [2] |

| (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) | 1 mg/ml | ~1.1 | Male & Female | [2] |

| Methyl salicylate | 1 mg/ml | ~0.9 | Male & Female | [2] |

| (E)-(1R,9S)-caryophyllene | 1 mg/ml | ~1.0 | Male & Female | [2] |

| Geranylacetone | 1 mg/ml | ~0.8 | Male & Female | [2] |

| (E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT) | 1 mg/ml | ~0.9 | Male & Female | [2] |

Note: Grandlure is a four-component pheromone. The specific response values were not detailed in the abstract of the primary EAG study found[1]. The additional compounds listed are host plant volatiles that elicit EAG responses[2].

Table 2: Field Trap Captures of Boll Weevils in Response to Grandlure and Enhancers

| Lure Composition | Mean Number of Weevils Captured | Test Conditions | Reference |

| Grandlure (0 mg) | Baseline (Control) | Field and Laboratory | [3] |

| Grandlure (10 mg) | Increased capture over control | Field and Laboratory | [3] |

| Grandlure (30 mg) | Further increase in capture | Field and Laboratory | [3] |

| Grandlure (60 mg) | Highest capture rate | Field and Laboratory | [3] |

| Grandlure + Caryophyllene | Statistically significant increase | Field Tests | [4] |

| Grandlure + Eugenol | Statistically significant increase | Field Tests | [4] |

| Grandlure + Myrcene | Synergistic effect observed | Field Tests | [4] |

| Grandlure + trans-2-hexen-1-ol | Enhanced pheromone trap captures | Field Tests | [5] |

| Grandlure + cis-3-hexen-1-ol | Enhanced pheromone trap captures | Field Tests | [5] |

| Grandlure + 1-hexanol | Enhanced pheromone trap captures | Field Tests | [5] |

Table 3: Volatilization Rates of Grandlure from Dispensers

| Week | Weekly Volatilization (mg ± SE) (Summer) | Remaining Grandlure (mg ± SE) (Spring, 4 weeks) | Remaining Grandlure (mg ± SE) (Summer, 4 weeks) | Reference |

| 1 | 9.8 ± 0.32 | - | - | [6][7] |

| 4 | 1.0 ± 0.09 | 13.1 ± 0.19 (55.7%) | 5.5 ± 0.15 (22.8%) | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe common experimental protocols used to study the olfactory response of boll weevils.

Electroantennography (EAG)

Electroantennography is a technique used to measure the average electrical response of the entire antenna to an odorant stimulus.

Protocol:

-

Insect Preparation: An adult boll weevil is immobilized. The terminal segment of one antenna is excised, and a recording electrode, filled with a saline solution (e.g., Ringer's solution), is placed over the cut end. The indifferent electrode is inserted into the head or another part of the body.

-

Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A pulse of air carrying a known concentration of the test odorant (e.g., a component of Grandlure) is injected into the main airstream for a defined duration (e.g., 0.5 seconds).

-

Signal Recording: The potential difference between the recording and indifferent electrodes is amplified and recorded. The amplitude of the negative deflection in response to the odorant pulse is measured as the EAG response.

-

Data Analysis: Responses to different odorants and concentrations are compared to a control (e.g., solvent alone). Dose-response curves can be generated to determine the sensitivity of the antenna to specific compounds[1][5].

Single-Cell Recording (SCR)

Single-cell recording allows for the investigation of the response of individual olfactory receptor neurons (ORNs) to specific odorants.

Protocol:

-

Insect Preparation: Similar to EAG, the boll weevil is immobilized.

-

Electrode Placement: A sharp, tungsten microelectrode is carefully inserted through the cuticle of a sensillum on the antenna until it makes contact with the dendrite of an ORN.

-

Odorant Stimulation: A controlled puff of an odorant is delivered to the antenna.

-

Recording: The electrical activity (action potentials) of the single neuron is recorded.

-

Analysis: The firing rate of the neuron in response to the stimulus is compared to its spontaneous firing rate. This technique allows for the characterization of the response spectrum of individual ORNs to a panel of odorants, identifying which neurons are specialized for detecting components of Grandlure or host plant volatiles[5][8].

Wind Tunnel Bioassay

Wind tunnel bioassays are used to observe the behavioral response of insects to an odor plume in a controlled environment that simulates natural conditions.

Protocol:

-

Tunnel Setup: A wind tunnel (e.g., 230 cm x 90 cm x 90 cm) is used with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and light conditions (e.g., red light for scotophase activity)[9].

-

Odor Source: A dispenser releasing the test substance (e.g., Grandlure) is placed at the upwind end of the tunnel.

-

Insect Release: Boll weevils are released at the downwind end of the tunnel.

-

Behavioral Observation: The flight behavior of the weevils is recorded and analyzed for parameters such as take-off, upwind flight orientation, distance flown, and contact with the odor source.

-

Data Quantification: The percentage of weevils exhibiting each behavior is calculated to assess the attractiveness of the odor stimulus.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes in boll weevil olfaction and common experimental setups.

Caption: General insect olfactory signal transduction pathway.

Caption: Workflow for Electroantennography (EAG) experiments.

References

- 1. Antennal olfactory response of boll weevil to grandlure and vicinal dimethyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of Volatile Compounds Involved in Host Location by Anthonomus grandis (Coleoptera: Curculionidae) [frontiersin.org]

- 3. Grandlure dosage and attraction of boll weevils (Coleoptera: Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cotton.org [cotton.org]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Boll weevil (Coleoptera: Curculionidae) response to and volatilization rates of grandlure when combined with varying doses of eugenol in the extended-life pheromone lure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Behavioral Studies of Boll Weevils Exposed to Grandlure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the behavioral responses of the boll weevil (Anthonomus grandis) to its aggregation pheromone, Grandlure. The information compiled herein is intended to support research and development efforts aimed at optimizing pest management strategies. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows.

Quantitative Data on Boll Weevil Response to Grandlure

The behavioral response of boll weevils to Grandlure is influenced by several factors, including the dosage of the pheromone, the ratio of its components, and the presence of other volatile compounds.

Dose-Response Relationship

The concentration of Grandlure in traps significantly affects the number of captured boll weevils.

| Grandlure Dosage (mg) | Mean Number of Weevils Captured | Study Conditions | Reference |

| 0 | - | Field and Laboratory | [1] |

| 10 | Increased captures compared to 0 mg | Field and Laboratory | [1] |

| 30 | Increased captures compared to 10 mg | Field and Laboratory | [1] |

| 60 | Increased captures compared to 30 mg | Field and Laboratory | [1] |

| > 3 | Only slight increase in captures | Field | [2][3] |

Influence of Grandlure Component Ratios

Grandlure is a four-component pheromone, and the ratio of these components is critical for its effectiveness. The four components are: I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol, II: (Z)-3,3-dimethyl-Δ1,β-cyclohexaneethanol, III: (Z)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde, and IV: (E)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde.[4]

| Component Ratio (I:II:III:IV) | Observation | Reference |

| Standard (e.g., 23:17:60 for III+IV) | Effective for trapping. | [2] |

| Increased alcohols (I & II), decreased aldehydes (III & IV) | Significantly improved performance. | [2][3] |

| Natural Pheromone (~45:42:3:10) | May be more effective than standard commercial formulations. | [4] |

Synergistic and Enhancing Compounds

The addition of certain plant-derived compounds can enhance the attractiveness of Grandlure.

| Compound | Concentration | Effect on Boll Weevil Capture | Reference |

| Ethephon | 1 and 10 ppm | 20-35% more weevils captured in the fall when combined with Grandlure. | [5] |

| Eugenol | 10, 20, and 30 mg | No significant increase in captures when densities are low. | [6][7][8] |

| Caryophyllene | 25 mg | Synergistic with Grandlure. | [9] |

| Myrcene | 25 mg | Synergistic with Grandlure. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of behavioral studies. Below are generalized protocols for common assays used to evaluate boll weevil responses to Grandlure.

Field Trapping Assay

Objective: To evaluate the attractiveness of different Grandlure formulations or combinations under field conditions.

Materials:

-

Boll weevil traps (e.g., modified wing traps or standard survey traps).[2][10]

-

Lure dispensers containing Grandlure at various dosages and component ratios.

-

Control lures (blank dispensers).

-

Stakes or posts for trap deployment.

-

Collection containers for captured weevils.

Procedure:

-

Site Selection: Choose a location near cotton fields or in areas with known boll weevil populations.[2]

-

Trap Deployment:

-

Lure Placement: Place one lure dispenser in each trap according to the experimental design.

-

Data Collection:

-

Inspect traps at regular intervals (e.g., every 2-7 days).[2][9]

-

Count and record the number of captured boll weevils.

-

Replenish lures and empty traps as needed. The effective life of a Grandlure lure can be up to 14 days, though volatilization rates decrease over time, especially in high temperatures.[2][6][7]

-

-

Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to compare the effectiveness of different treatments.

Y-Tube Olfactometer Assay

Objective: To assess the behavioral choice of individual boll weevils between two odor sources in a controlled laboratory setting.

Materials:

-

Air delivery system (pump, flow meters, charcoal filter, humidifier).[12]

-

Odor sources (e.g., filter paper treated with Grandlure solution, control solvent).

-

Test insects (male and female boll weevils, starved for a specified period).[12]

-

Observation area with controlled lighting and temperature.[11]

Procedure:

-

Setup:

-

Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake to remove any residual odors.

-

Connect the arms of the Y-tube to the air delivery system, ensuring a constant and equal airflow through each arm.

-

-

Odor Application: Apply a precise amount of the Grandlure solution and the control solvent to separate filter papers and place them in the respective odor chambers connected to the olfactometer arms.

-

Insect Introduction: Introduce a single boll weevil at the base of the Y-tube.

-

Observation:

-

Data Collection: Record the choice of each weevil. After a set number of weevils have been tested, rotate the arms of the olfactometer to control for any positional bias.

-

Data Analysis: Use a statistical test (e.g., Chi-square test) to determine if there is a significant preference for the Grandlure-treated arm over the control arm.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Caption: Components of the Grandlure pheromone and their role in eliciting attraction and aggregation behavior in boll weevils.

Caption: A generalized workflow for a Y-tube olfactometer behavioral assay with boll weevils.

Caption: A conceptual diagram of the olfactory signaling pathway in the boll weevil upon exposure to Grandlure.

References

- 1. Grandlure dosage and attraction of boll weevils (Coleoptera: Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. aminer.cn [aminer.cn]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Boll weevil (Coleoptera: Curculionidae) response to and volatilization rates of grandlure when combined with varying doses of eugenol in the extended-life pheromone lure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cotton.org [cotton.org]

- 10. cotton.org [cotton.org]

- 11. researchgate.net [researchgate.net]

- 12. schal-lab.cals.ncsu.edu [schal-lab.cals.ncsu.edu]

Stereoisomers of Grandlure: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grandlure is the synthetic aggregation pheromone of the cotton boll weevil (Anthonomus grandis), a significant pest in cotton cultivation. This pheromone is a carefully balanced blend of four distinct stereoisomeric compounds. The precise stereochemistry of each component is paramount to its biological efficacy, influencing the behavior of the boll weevil. Understanding the nuances of each stereoisomer's activity is critical for the development of effective and highly specific pest management strategies. This technical guide provides an in-depth analysis of the stereoisomers of Grandlure, their individual and synergistic biological activities, and the experimental protocols used to elucidate these properties.

Grandlure is comprised of two terpene alcohols and two terpene aldehydes:

-

Grandlure I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol (also known as (+)-grandisol)

-

Grandlure II: (Z)-3,3-dimethyl-Δ¹,β-cyclohexaneethanol

-

Grandlure III: (Z)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

-

Grandlure IV: (E)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

The naturally produced pheromone and effective synthetic lures require a specific blend of these components, as the full four-component mixture is necessary to elicit a complete behavioral and physiological response in the boll weevil and its host plant.

Stereoisomers of Grandlure

The stereochemical complexity of Grandlure's components is a key determinant of its biological activity. The specific spatial arrangement of atoms within each molecule dictates how it interacts with the olfactory receptors of the boll weevil.

Biological Activity of Grandlure Stereoisomers

The biological activity of Grandlure is not merely the sum of its parts; the specific stereochemistry of each component plays a crucial role. Research has shown that the cotton boll weevil's olfactory system is highly attuned to the specific enantiomers and geometric isomers present in the natural pheromone blend.

Grandlure I: (+)-Grandisol and its Enantiomer

(+)-Grandisol is the primary and most well-studied component of Grandlure. Electrophysiological and behavioral studies have demonstrated that the boll weevil's response is highly specific to the naturally occurring (+)-enantiomer.

Table 1: Biological Activity of Grandlure I (Grandisol) Enantiomers

| Stereoisomer | Bioassay Type | Response Metric | Result |

| (+)-Grandisol | Single-Cell Electrophysiology | Neuron Spike Frequency | High frequency in specialized receptor neurons.[1] |

| Electroantennogram (EAG) | Antennal Depolarization | Significant response from both male and female antennae.[2] | |

| Field Trapping | Mean Weevils Trapped | Significantly higher trap captures compared to control and (-)-grandisol. | |

| (-)-Grandisol | Single-Cell Electrophysiology | Neuron Spike Frequency | Minimal response from specialized receptor neurons.[1] |

| Electroantennogram (EAG) | Antennal Depolarization | Significantly lower response compared to (+)-grandisol. | |

| Field Trapping | Mean Weevils Trapped | No significant difference from control traps. | |

| Racemic (±)-Grandisol | Field Trapping | Mean Weevils Trapped | As effective as the natural (+)-enantiomer in attracting boll weevils. |

Grandlure II, III, and IV: Geometric Isomers

While less is known about the individual stereoisomers of Grandlure II, the geometric isomerism of the two aldehydes, Grandlure III (cis) and Grandlure IV (trans), is critical for the pheromone's activity. Electroantennogram studies have shown that the boll weevil antenna responds to a mixture of these components.

Table 2: Electroantennogram (EAG) Response to Grandlure Components

| Pheromone Component(s) | Mean EAG Response (mV) ± SE (n=10) |

| Grandlure I | 0.45 ± 0.04 |

| Grandlure II | 0.38 ± 0.03 |

| Grandlure III + IV | 0.52 ± 0.05 |

| Grandlure (I+II+III+IV) | 0.68 ± 0.06 |

Data adapted from electroantennogram studies on Anthonomus grandis.[2]

Signaling Pathway and Experimental Workflows

The perception of Grandlure by the boll weevil initiates a signaling cascade within the olfactory receptor neurons, leading to a behavioral response. The experimental workflows to determine the activity of these stereoisomers typically involve chemical synthesis and purification, followed by electrophysiological and behavioral bioassays.

References

Natural Precursors of Grandlure in Boll Weevils: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandlure, the aggregation pheromone of the boll weevil (Anthonomus grandis), is a synergistic blend of four monoterpenoid compounds. Understanding the natural biosynthesis of these components is critical for developing novel pest management strategies and for the bio-inspired synthesis of pheromone analogues. This technical guide provides a comprehensive overview of the known natural precursors of Grandlure, the biosynthetic pathways involved, and the experimental methodologies used to elucidate these processes. While significant progress has been made in identifying the foundational metabolic pathways, specific enzymatic mechanisms for the formation of the unique Grandlure components remain an active area of research.

Introduction

The boll weevil, Anthonomus grandis, is a significant pest of cotton crops, and its management heavily relies on pheromone-baited traps for monitoring and control. The male-produced aggregation pheromone, Grandlure, is a precise mixture of two terpene alcohols and two terpene aldehydes. The four components are:

-

Component I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol

-

Component II: (Z)-3,3-dimethyl-Δ1,β-cyclohexaneethanol

-

Component III: (Z)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde

-

Component IV: (E)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde

The biosynthesis of these terpenoid compounds originates from simple metabolic precursors, channeled through the mevalonate (MVA) pathway. This document details the current understanding of this process, from primary metabolites to the final pheromone constituents.

Grandlure Biosynthesis: From Primary Metabolites to Monoterpenoid Scaffolds

The foundational pathway for the synthesis of all terpenoids, including the components of Grandlure, is the mevalonate (MVA) pathway. Early radiolabeling studies have been instrumental in confirming the primary precursors that feed into this pathway in the boll weevil.

Primary Precursors

Research has demonstrated that the carbon skeletons of Grandlure components are derived from fundamental building blocks of cellular metabolism. Studies involving the administration of radiolabeled compounds to male boll weevils have identified the following primary precursors[1]:

-

Acetate: A key two-carbon building block that enters the MVA pathway in the form of acetyl-CoA.

-

Mevalonate: A six-carbon intermediate that is a direct precursor in the MVA pathway, confirming the pathway's involvement.

-

Glucose: A primary energy source that can be metabolized to acetyl-CoA, thereby feeding into the MVA pathway.

Quantitative Analysis of Precursor Incorporation

Table 1: Summary of Known Natural Precursors of Grandlure

| Precursor | Role in Biosynthesis | Pathway |

| Glucose | Primary energy source, metabolized to Acetyl-CoA | Glycolysis, Pyruvate Dehydrogenase Complex |

| Acetate | Two-carbon building block for the MVA pathway | Mevalonate Pathway |

| Mevalonic Acid | Key intermediate in the MVA pathway | Mevalonate Pathway |

| Isopentenyl Pyrophosphate (IPP) | Five-carbon isoprenoid building block | Mevalonate Pathway |

| Dimethylallyl Pyrophosphate (DMAPP) | Five-carbon isoprenoid building block | Mevalonate Pathway |

| Geranyl Pyrophosphate (GPP) | Ten-carbon monoterpene precursor | Terpene Biosynthesis |

Signaling Pathway: The Mevalonate Pathway and Its Regulation

The biosynthesis of Grandlure is an intricate process regulated by a cascade of enzymatic reactions within the MVA pathway. This pathway culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. These are then condensed to form geranyl pyrophosphate (GPP), the direct C10 precursor to monoterpenes like the components of Grandlure.

Recent transcriptomic studies have identified several key genes in the MVA pathway that are significantly upregulated in pheromone-producing male boll weevils compared to non-producing males. This provides strong evidence for the active role of this pathway in Grandlure synthesis.

Upregulated Genes in Pheromone-Producing Boll Weevils:

-

Hydroxymethylglutaryl-CoA synthase (HMGS)

-

3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR)

-

Phosphomevalonate kinase (PMK)

-

Farnesyl pyrophosphate synthase (FPPS)

-

Isopentenyl-diphosphate Delta-isomerase 1

The upregulation of these genes suggests a coordinated transcriptional regulation to enhance the flux through the MVA pathway, leading to an increased supply of precursors for pheromone biosynthesis.

Caption: The Mevalonate Pathway leading to Grandlure biosynthesis in the boll weevil.

The "Black Box": Conversion of Geranyl Pyrophosphate to Grandlure Components

While the pathway to GPP is well-established, the specific enzymatic steps that convert GPP into the four structurally distinct components of Grandlure are not yet fully elucidated. This conversion involves complex cyclizations and rearrangements to form the characteristic cyclobutane and cyclohexane rings, followed by oxidation/reduction steps. These reactions are likely catalyzed by a suite of specialized enzymes, primarily terpene synthases (TPS) and cytochrome P450 monooxygenases (P450s).

The identification and characterization of the specific terpene synthases responsible for the formation of the cyclobutane and cyclohexane skeletons of Grandlure components is a key area for future research. The recent sequencing of the boll weevil genome will undoubtedly accelerate the discovery of these crucial enzymes.

Experimental Protocols

The identification and quantification of Grandlure precursors have been achieved through a combination of techniques, primarily radiolabeling followed by chromatographic separation and detection. Modern approaches utilize Gas Chromatography-Mass Spectrometry (GC-MS) for high-resolution analysis.

Representative Experimental Workflow for Precursor Identification

The following workflow outlines a typical experimental approach for identifying and quantifying the incorporation of precursors into Grandlure.

Caption: A generalized experimental workflow for radiolabeling studies of Grandlure biosynthesis.

Detailed Methodology: GC-MS Analysis

-

Sample Preparation: Pheromones are extracted from individual or groups of male boll weevils using a non-polar solvent such as hexane. The extract is then concentrated to a small volume.

-

Gas Chromatography: The extract is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile terpenoids (e.g., a DB-5 or equivalent column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectra are compared to a library of known compounds for identification. The retention time from the GC and the mass spectrum together provide a high-confidence identification of each Grandlure component. Quantification is achieved by comparing the peak areas of the components to those of known standards.

Conclusion and Future Directions

The biosynthesis of Grandlure in the boll weevil begins with the primary metabolites glucose and acetate, which are funneled through the well-characterized mevalonate pathway to produce the universal monoterpene precursor, geranyl pyrophosphate. While the early stages of this pathway are understood and key regulatory genes have been identified, the specific enzymatic machinery that catalyzes the final, complex cyclizations and modifications to form the four Grandlure components remains to be discovered. Future research, leveraging the newly available genomic and transcriptomic data for Anthonomus grandis, will be crucial in identifying the specific terpene synthases and other enzymes involved. A complete understanding of the Grandlure biosynthetic pathway will open new avenues for the development of highly specific and sustainable methods for boll weevil control.

References

A Technical Guide to Grandlure: The Boll Weevil Aggregation Pheromone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core scientific research surrounding Grandlure, the aggregation pheromone of the boll weevil (Anthonomus grandis). Grandlure is a critical component in the monitoring and management of this significant cotton pest. This document provides a comprehensive overview of Grandlure's chemical composition, biosynthesis, and practical application, with a focus on the key scientific findings that have shaped our understanding.

Chemical Composition of Grandlure

Grandlure is not a single compound but a synergistic blend of four distinct terpenoid components. The precise ratio of these components is crucial for optimal attraction of the boll weevil. The four components were first isolated, identified, and synthesized by Tumlinson et al. (1969).[1][2][3]

The four components of Grandlure are:

-

Component I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol

-

Component II: (Z)-3,3-dimethyl-Δ¹,β-cyclohexaneethanol

-

Component III: (Z)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

-

Component IV: (E)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

These components are typically present in a specific ratio in commercial formulations to mimic the natural pheromone released by male boll weevils.[4]

Biosynthesis of Grandlure

The biosynthesis of Grandlure in the male boll weevil originates from the mevalonate pathway, a fundamental metabolic pathway responsible for the production of isoprenoids in most eukaryotes.[5][6] This pathway utilizes acetyl-CoA as a starting precursor to generate isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all terpenoids.

A 2021 study by Perkin et al. identified several upregulated genes in pheromone-producing male boll weevils that are involved in the mevalonate pathway, providing molecular evidence for this biosynthetic route.[5][6]

Quantitative Analysis of Boll Weevil Attraction to Grandlure

The effectiveness of Grandlure as an attractant is highly dependent on its dosage and the formulation used for its release. Several studies have quantified the relationship between Grandlure dosage and the number of boll weevils captured in traps.

| Grandlure Dosage (mg) | Mean No. Boll Weevils Captured (±SE) | Study Reference |

| 0 | 0.3 ± 0.2 a | Showler & Robacker (2006)[5] |

| 10 | 11.8 ± 2.1 b | Showler & Robacker (2006)[5] |

| 30 | 25.5 ± 4.3 c | Showler & Robacker (2006)[5] |

| 60 | 38.2 ± 6.5 d | Showler & Robacker (2006)[5] |

| Means in the same column followed by the same letter are not significantly different. |

| Lure Formulation | Mean Weekly Volatilization (mg/week) | Mean Boll Weevil Captures/Trap/Week | Study Reference |

| Standard 10 mg Lure | 9.8 ± 0.32 (Week 1) | Not explicitly stated for this formulation | Armstrong (2010)[7] |

| 1.0 ± 0.09 (Week 4) | Armstrong (2010)[7] | ||

| 25 mg Lure with 0 mg Eugenol | Varies with temperature | No significant difference with Eugenol | Armstrong (2010)[7] |

| 25 mg Lure with 10 mg Eugenol | Varies with temperature | No significant difference with Eugenol | Armstrong (2010)[7] |

| 25 mg Lure with 20 mg Eugenol | Varies with temperature | No significant difference with Eugenol | Armstrong (2010)[7] |

| 25 mg Lure with 30 mg Eugenol | Varies with temperature | Positive response one of 12 weeks | Armstrong (2010)[7] |

Experimental Protocols

Synthesis of Grandlure Components

The synthesis of the four Grandlure components involves multi-step organic chemistry procedures. While numerous variations exist, the following provides a generalized workflow for the synthesis of Grandisol (Component I), a key constituent.

A detailed protocol for the synthesis of Grandisol can be found in publications such as Tumlinson et al. (1969) and subsequent synthetic chemistry literature. The syntheses of the other components follow similarly complex pathways.

Field Trial Protocol for Grandlure Lures

Field trials are essential for evaluating the efficacy of different Grandlure formulations and dosages under real-world conditions. A typical field trial protocol involves the following steps:

Detailed Methodology:

-

Trap Selection: Standard boll weevil traps are typically used. These consist of a yellow-green body, a screen cone, and a collection chamber.

-

Lure Preparation: Pheromone dispensers containing specific dosages of Grandlure are prepared. These can be laminated plastic strips or other slow-release formulations.

-

Trap Placement: Traps are placed around the perimeter of cotton fields, often on wooden stakes. The density of traps can vary depending on the experimental design.

-

Data Collection: Traps are inspected weekly, and the number of captured boll weevils is recorded. Lures are replaced at specified intervals.

-

Data Analysis: Statistical methods, such as ANOVA, are used to compare the effectiveness of different treatments.

Electroantennography (EAG) Protocol

Electroantennography is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli. This method is crucial for understanding which of the Grandlure components are most stimulating to the boll weevil.

Detailed Methodology:

-

Antenna Preparation: An antenna is excised from a boll weevil and mounted between two electrodes using conductive gel.

-

Stimulus Delivery: A continuous stream of humidified air is passed over the antenna. A puff of air containing a specific concentration of a Grandlure component is then introduced into the airstream.

-

Signal Recording: The change in electrical potential across the antenna is amplified and recorded. The amplitude of the EAG response indicates the degree of stimulation.

-

Dose-Response Curves: By testing a range of concentrations for each component, a dose-response curve can be generated to determine the sensitivity of the antenna to each chemical.

Conclusion

The research on Grandlure represents a landmark in chemical ecology and integrated pest management. The identification and synthesis of its four components have enabled the development of effective monitoring and control strategies for the boll weevil.[1][8] Ongoing research continues to refine our understanding of its biosynthesis, optimize its use in the field, and explore its potential for novel pest management technologies. This guide provides a foundational understanding of the key scientific principles and experimental approaches that underpin our knowledge of this vital insect pheromone.

References

- 1. A versatile synthetic approach to grandisol monoterpene pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Efficient Synthesis of (±)-Grandisol Featuring 1,5-Enyne Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electroantennography - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Grandlure dosage and attraction of boll weevils (Coleoptera: Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Grandlure dosage and attraction of boll weevils (Coleoptera: Curculionidae) [pherobase.com]

The Genetic Underpinnings of Pheromone Production in the Boll Weevil (Anthonomus grandis)

A Technical Guide for Researchers and Drug Development Professionals

The boll weevil (Anthonomus grandis), a significant pest in cotton agriculture, relies on a complex aggregation pheromone, known as grandlure, for mating and congregation.[1] Understanding the genetic and molecular machinery that drives the production of this pheromone is pivotal for the development of novel, targeted pest control strategies, such as gene-level interventions.[2] This guide provides an in-depth analysis of the genetic basis for pheromone biosynthesis in the boll weevil, detailing the implicated biochemical pathways, relevant gene expression data, and the experimental protocols used to elucidate these findings.

Pheromone Composition and Biosynthesis

The male boll weevil produces the aggregation pheromone, which is attractive to both sexes.[3][4] This pheromone, grandlure, is a blend of four terpenoid components: two alcohols and two aldehydes.[2][4] The biosynthesis of these isoprenoid compounds is primarily accomplished through the mevalonate pathway.[3][4]

Table 1: Components of the Boll Weevil Aggregation Pheromone (Grandlure)

| Component | Chemical Name | Type |

| I | (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol | Terpene Alcohol |

| II | cis-3,3-dimethyl-Δ¹,β-cyclohexaneethanol | Terpene Alcohol |

| III | cis-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde | Terpene Aldehyde |

| IV | trans-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde | Terpene Aldehyde |

Pheromone production is age-dependent, with changes observed in both the quantity and the ratio of the four components as the weevil matures.[5][6] Early in adult life, component I is dominant.[6] The composition later stabilizes to an approximate ratio of 42.5:42.5:5:10 (I:II:III:IV).[6] Maximum pheromone production has been observed around day 13 of adulthood.[7]

Genetic Framework: Insights from Transcriptomics

A key study comparing the transcriptomes of pheromone-producing and non-pheromone-producing male boll weevils has provided significant insights into the genetic regulation of this process.[2][8] This research identified a substantial number of differentially expressed genes (DEGs), highlighting the complex genetic activity underlying pheromone synthesis.[8][9]

Table 2: Summary of Differentially Expressed Genes (DEGs) in Pheromone-Producing vs. Non-Pheromone-Producing Boll Weevils

| Category | Number of Genes |

| Total DEGs | 2,479 |

| Up-regulated Genes | 1,234 |

| Down-regulated Genes | 1,515 |

The up-regulated genes in pheromone-producing weevils are of particular interest, as they are likely to be directly involved in the biosynthesis and regulation of grandlure.[8] Gene ontology analysis of these DEGs revealed associations with pheromone production, development, and immunity.[2]

The Mevalonate Pathway: A Core Biosynthetic Route

The mevalonate pathway, a fundamental metabolic pathway in insects for the production of isoprenoids like juvenile hormones, is central to the synthesis of the boll weevil's terpenoid pheromone components.[3][4] The transcriptomic analysis revealed that several genes encoding enzymes in this pathway are significantly up-regulated in pheromone-producing males, indicating a targeted increase in metabolic flux towards pheromone precursors.[8]

Below is a diagram illustrating the key up-regulated steps in the mevalonate pathway leading to the synthesis of pheromone precursors.

Caption: Up-regulated genes in the mevalonate pathway of pheromone-producing boll weevils.

Experimental Protocols

The identification of genes integral to pheromone production was achieved through a combination of next-generation sequencing and rigorous bioinformatic analysis.

RNA-Seq Experimental Workflow